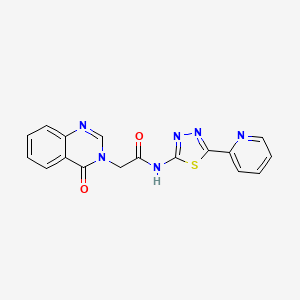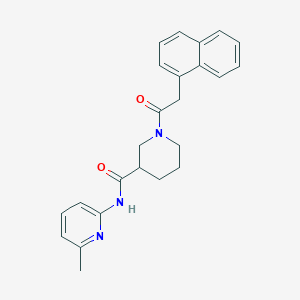
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide, also known as BBAQ, is a chemical compound that has been studied for its potential use in scientific research. BBAQ is a fluorescent molecule that has been used as a probe for detecting protein-protein interactions and monitoring protein conformational changes.
作用机制
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide is a fluorescent molecule that binds to specific amino acid residues in proteins. The fluorescence of this compound changes when it binds to a protein, which allows researchers to monitor protein conformational changes and protein-protein interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on cells or organisms. This compound is a non-toxic molecule that has been used in cell-based assays and animal studies without any adverse effects.
实验室实验的优点和局限性
One of the main advantages of using N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide in lab experiments is its ability to monitor protein-protein interactions and protein conformational changes in real-time. This compound is a non-toxic molecule that can be used in cell-based assays and animal studies without any adverse effects. However, one of the limitations of using this compound is its low yield during synthesis, which can be a limiting factor for large-scale experiments.
未来方向
There are several future directions for research on N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide. One of the future directions is to develop more efficient synthesis methods for this compound to increase its yield. Another future direction is to study the interaction between this compound and other proteins involved in different diseases. This compound can also be used to study protein-protein interactions in living cells, which can provide more insights into the mechanisms of diseases. Additionally, this compound can be modified to improve its properties, such as its binding affinity and selectivity for specific amino acid residues in proteins.
合成方法
The synthesis of N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide involves several steps. The first step is the synthesis of 2-quinolin-8-ylamine, which is then reacted with 2-bromoacetophenone to form 2-(quinolin-8-yl)acetophenone. The next step involves the reaction of 2-(quinolin-8-yl)acetophenone with tert-butylamine and paraformaldehyde to form this compound (this compound). The overall yield of this compound synthesis is around 50%.
科学研究应用
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide has been used in various scientific research applications. One of the main applications of this compound is as a probe for detecting protein-protein interactions. This compound has been used to study the conformational changes of proteins such as alpha-synuclein, which is involved in Parkinson's disease. This compound has also been used to study the interaction between p53 and MDM2, which is involved in cancer.
属性
IUPAC Name |
N-(2-tert-butyl-1,3-benzoxazol-5-yl)-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-22(2,3)21-25-17-13-16(9-10-18(17)27-21)24-19(26)12-15-7-4-6-14-8-5-11-23-20(14)15/h4-11,13H,12H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSGNLOJGZEDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(O1)C=CC(=C2)NC(=O)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B7551289.png)
![N-[4-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7551303.png)
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B7551304.png)
![N-[1-(1-adamantyl)ethyl]-3-(3-imidazol-1-ylpropanoylamino)benzamide](/img/structure/B7551311.png)
![2-(Furan-2-yl)-5-[4-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B7551312.png)

![1-[4-Chloro-2-(trifluoromethyl)phenyl]-5-[(2,4-difluorophenoxy)methyl]tetrazole](/img/structure/B7551319.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]propanamide](/img/structure/B7551334.png)

![2-pyridin-4-yl-4-[4-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonyl)piperazin-1-yl]quinazoline](/img/structure/B7551347.png)
![8-Nitro-5-[2-(2-phenylethyl)pyrrolidin-1-yl]isoquinoline](/img/structure/B7551362.png)
![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide](/img/structure/B7551375.png)
![3-ethyl-N-methyl-2,4-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7551377.png)
